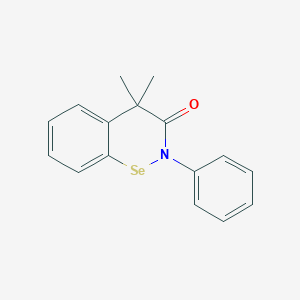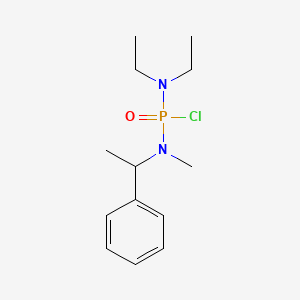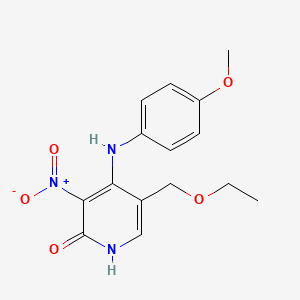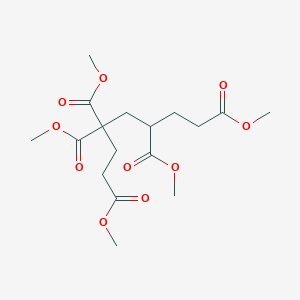![molecular formula C15H10N4O2S B12554569 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide CAS No. 183861-16-7](/img/structure/B12554569.png)
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide is a complex organic compound that features a pyrrole ring, a benzothiophene moiety, and an azide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride .
Next, the benzothiophene moiety can be introduced through a cyclization reaction involving a suitable thiophene precursor. The formyl group can be added via a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF and POCl3 .
Finally, the azide functional group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N3^-), typically using sodium azide in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide can undergo various types of chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or DMSO
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various azide derivatives
Scientific Research Applications
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction pathways, metabolic pathways, and others
The azide group can act as a bioorthogonal handle, allowing for the selective modification of biomolecules in complex biological environments .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl derivatives
- Pyrrole-based enaminones
- N-substituted pyrroles
Uniqueness
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide is unique due to the combination of its structural features, which include a pyrrole ring, a benzothiophene moiety, and an azide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
183861-16-7 |
|---|---|
Molecular Formula |
C15H10N4O2S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[(2-formylpyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide |
InChI |
InChI=1S/C15H10N4O2S/c16-18-17-15(21)14-12(8-19-7-3-4-10(19)9-20)11-5-1-2-6-13(11)22-14/h1-7,9H,8H2 |
InChI Key |
OMFONQDFVXCLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N=[N+]=[N-])CN3C=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)

![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
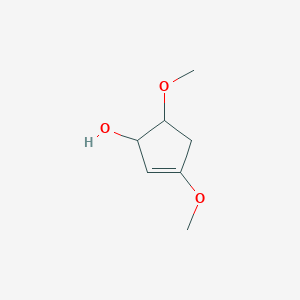
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)
